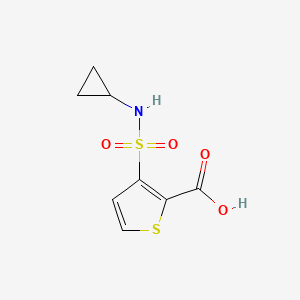

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

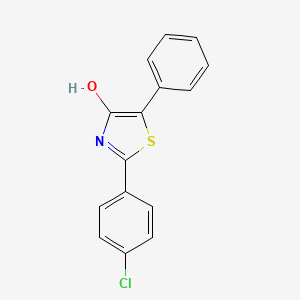

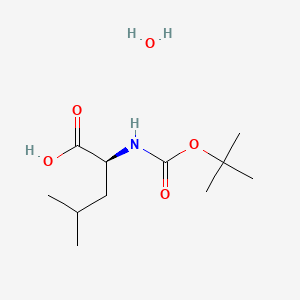

“3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid” is an organic compound with the molecular formula C8H9NO4S2 . It has a molecular weight of 247.3 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid” is 1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid” is a powder that is stored at room temperature .科学的研究の応用

Catalytic Applications

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid and related compounds are involved in catalytic reactions. For instance, thiophene-2-carboxylates substituted at the 3-position with sulfamoyl groups are coupled with various aryl/heteroaryl bromides, achieving regiospecific arylations (Bheeter, Bera, & Doucet, 2013). Similarly, 3-thiophene- and 3-furancarboxylic acids undergo perarylation, leading to tetraarylated products (Nakano, Tsurugi, Satoh, & Miura, 2008).

Mass Spectrometry Applications

In mass spectrometry, the differentiation of isomeric substituted thiophene-2-carboxylic acids is noteworthy. This distinction is crucial in identifying compounds and understanding their fragmentation patterns (Fisichella, Occhipinti, Consiglio, Spinelli, & Noto, 1982).

Synthesis of Derivatives

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid is involved in synthesizing various derivatives. For instance, 3-carboalkoxy-2,3-dihydrothiophenes, synthesized from thiophene-3-carboxylic acid, are used as potential β-lactamase inhibitors (Lange, Savard, Viswanatha, & Dmitrienko, 1985).

Applications in Heterocyclic Syntheses

The compound plays a role in the synthesis of heterocyclic compounds like thienopyridinones and thienopyranones, showcasing its utility in creating diverse molecular structures (Ames & Ribeiro, 1975).

Application in Polymer Synthesis

This acid is also significant in synthesizing water-soluble polythiophene carboxylic acids, which have potential applications in various fields due to their unique solution properties (Kim, Chen, Gong, & Osada, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYZTCQLGNOUQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585384 |

Source

|

| Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid | |

CAS RN |

923129-16-2 |

Source

|

| Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid interact with AmpC β-lactamase at a molecular level?

A1: The research paper describes the crystal structure of AmpC β-lactamase complexed with 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid, designated as "fragment 48" []. While the abstract doesn't provide specific details about the interaction, the crystal structure determination suggests that this compound binds to the enzyme's active site. Further analysis of the crystal structure could reveal the specific amino acid residues involved in the interaction and the types of chemical bonds formed. This information is crucial for understanding the compound's potential as an inhibitor of AmpC β-lactamase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Benzyloxy)phenyl]propan-1-one](/img/structure/B1355584.png)